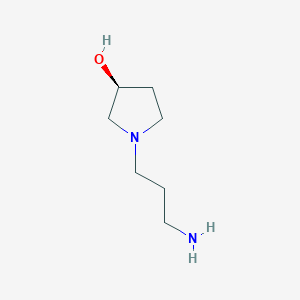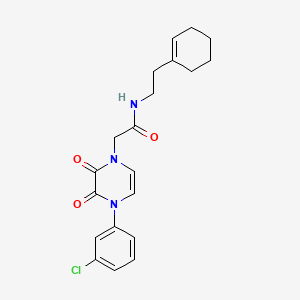![molecular formula C17H23N3O3S B2559624 3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one CAS No. 2034415-74-0](/img/structure/B2559624.png)
3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one is a complex organic compound known for its unique structural components and potential applications in various fields of scientific research. Its molecular structure incorporates a combination of methyl groups, a piperidine ring, and a thiadiazole moiety, making it a subject of interest in medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic routes and reaction conditions: The preparation of this compound generally involves multi-step synthetic processes. The initial steps may include the formation of the piperidine ring, followed by the introduction of the thiadiazole moiety. The final step typically involves methylation and the formation of the enone structure. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired yield and purity.
Industrial production methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthetic processes. This would include optimization of reaction parameters, using high-efficiency reactors, and ensuring consistent quality control. Continuous flow reactors could be employed to enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common reagents and conditions: For oxidation reactions, reagents such as potassium permanganate or chromium trioxide may be used. Reduction reactions might involve hydrogenation using palladium catalysts. Substitution reactions could be facilitated by nucleophilic or electrophilic agents depending on the functional groups involved.
Major products formed: The major products formed from these reactions depend on the type of reaction and the specific conditions. Oxidation might yield ketones or acids, reduction could produce alcohols or amines, and substitution could result in a variety of derivatives, enhancing the compound's functionality for specific applications.
Applications De Recherche Scientifique
This compound has significant potential in scientific research across several domains:
Chemistry: In chemistry, it is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the development of new materials with specific properties.
Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine: Medicinal chemistry leverages this compound for developing new pharmaceuticals. Its structure suggests potential activity as an enzyme inhibitor or receptor agonist/antagonist, making it a candidate for treating various diseases.
Industry: Industrial applications might include its use as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-methyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)but-2-en-1-one exerts its effects is primarily through interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biochemical pathways. The compound's molecular structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine
1-(4-(benzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)but-2-en-1-one
3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole derivatives
This comprehensive article should provide a detailed understanding of the compound and its significance in scientific research and industrial applications
Propriétés
IUPAC Name |
3-methyl-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13(2)12-17(21)19-10-8-14(9-11-19)20-16-7-5-4-6-15(16)18(3)24(20,22)23/h4-7,12,14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMBYLKGNBJMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(CC1)N2C3=CC=CC=C3N(S2(=O)=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2559541.png)
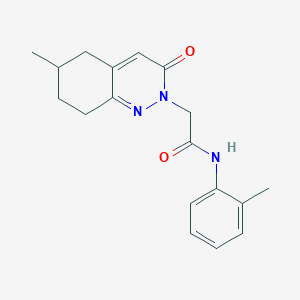
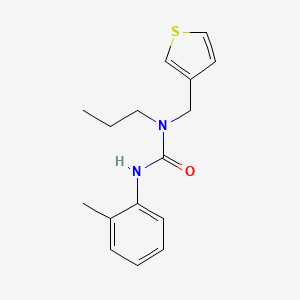
![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2559545.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2559546.png)
![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559547.png)
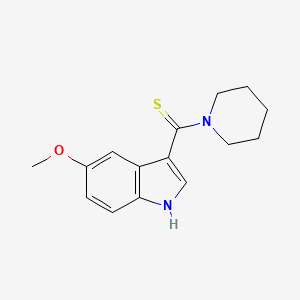
![N'-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2559552.png)


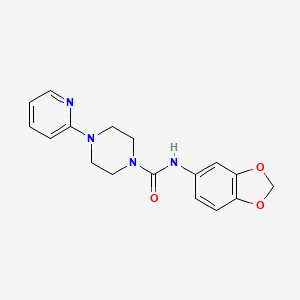
![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)
